molecular formula C14H18FNO B3039053 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine CAS No. 956189-84-7

2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine

Cat. No. B3039053
CAS RN: 956189-84-7
M. Wt: 235.3 g/mol
InChI Key: HCDXPUIXSWEZPN-HWKANZROSA-N
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Description

2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine (FMP) is a synthetic compound derived from the pyrrolidine family of heterocyclic compounds. It has many applications in the field of pharmaceuticals, biochemistry and medical research. In particular, FMP has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine has a wide range of applications in scientific research. It has been used in studies of enzyme inhibition and protein-protein interactions, as well as in the study of drug metabolism and pharmacokinetics. Additionally, this compound has been used in studies of the structure and function of proteins, and as a tool for understanding the molecular basis of disease.

Mechanism of Action

2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine is believed to act through a number of different mechanisms. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity. This compound has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and can be used in a variety of biochemical and physiological studies. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and therefore may not be suitable for certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine in scientific research. It could be used in the development of new drugs and therapies, as well as in the study of disease mechanisms. Additionally, this compound could be used in the study of protein-protein interactions and enzyme inhibition. Finally, this compound could be used in the study of drug metabolism and pharmacokinetics, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

2-[(E)-3-(4-fluorophenoxy)prop-1-enyl]-1-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-16-10-2-4-13(16)5-3-11-17-14-8-6-12(15)7-9-14/h3,5-9,13H,2,4,10-11H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXPUIXSWEZPN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC1/C=C/COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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